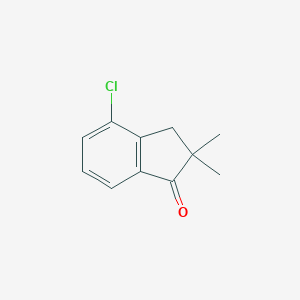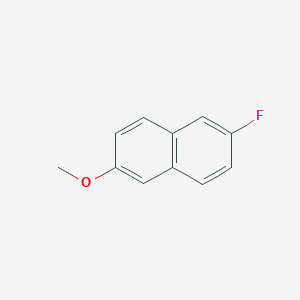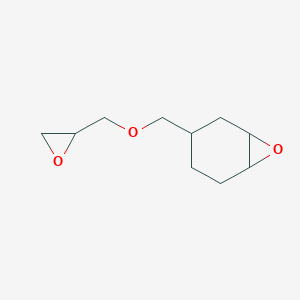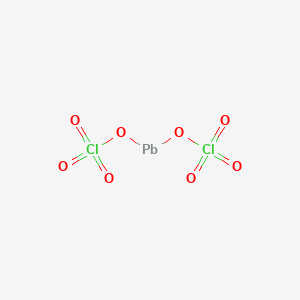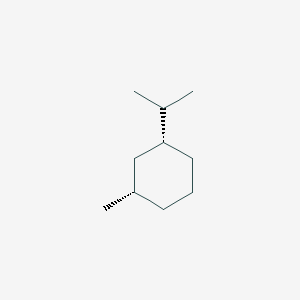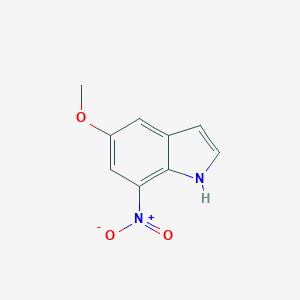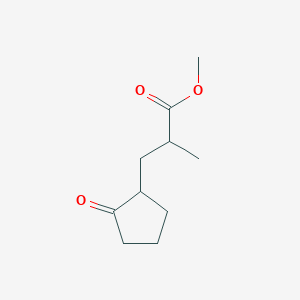
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate is a chemical compound that belongs to the family of cyclopentanone derivatives. It is widely used in scientific research as a chemical intermediate in the synthesis of various organic compounds. Its unique chemical structure makes it an important compound in the field of medicinal chemistry, as it exhibits several interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate is not fully understood. However, it is believed to act as a substrate for various enzymes in the body, leading to the formation of biologically active metabolites. It is also believed to interact with various receptors in the body, leading to the modulation of various physiological processes.
Effets Biochimiques Et Physiologiques
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate exhibits several interesting biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to exhibit antitumor activity in vitro. In addition, it has been shown to modulate the activity of various enzymes and receptors in the body, leading to the modulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is relatively stable under a variety of conditions. It is also relatively inexpensive compared to other chemical intermediates. However, it has several limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively toxic, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate. One direction is to further investigate its mechanism of action and its interactions with various enzymes and receptors in the body. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, further research is needed to optimize its synthesis and purification methods, as well as to develop new synthetic routes for related compounds.
Méthodes De Synthèse
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate can be synthesized using a variety of methods. One of the most common methods is the condensation reaction between cyclopentanone and ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the bromine atom by the enolate ion of cyclopentanone, followed by esterification of the resulting carboxylic acid with ethanol. The product is then purified by distillation or chromatography.
Applications De Recherche Scientifique
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate is widely used in scientific research as a chemical intermediate in the synthesis of various organic compounds. It is particularly useful in the synthesis of natural products such as terpenes and steroids. It is also used in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure makes it an important compound in the field of medicinal chemistry, as it exhibits several interesting biochemical and physiological effects.
Propriétés
Numéro CAS |
14128-60-0 |
|---|---|
Nom du produit |
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate |
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
methyl 2-methyl-3-(2-oxocyclopentyl)propanoate |
InChI |
InChI=1S/C10H16O3/c1-7(10(12)13-2)6-8-4-3-5-9(8)11/h7-8H,3-6H2,1-2H3 |
Clé InChI |
NQSJIAFEANFAPT-UHFFFAOYSA-N |
SMILES |
CC(CC1CCCC1=O)C(=O)OC |
SMILES canonique |
CC(CC1CCCC1=O)C(=O)OC |
Synonymes |
α-Methyl-2-oxocyclopentanepropionic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



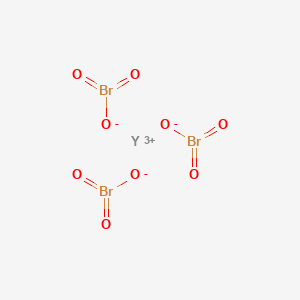
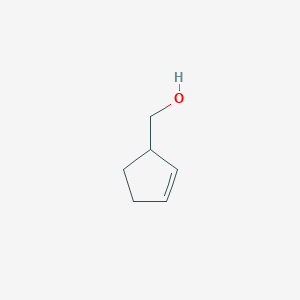
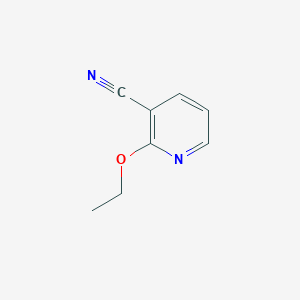
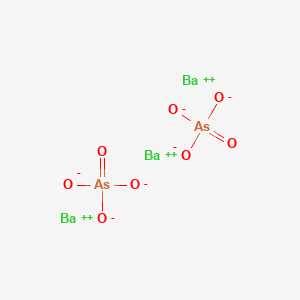
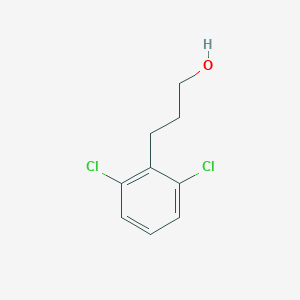
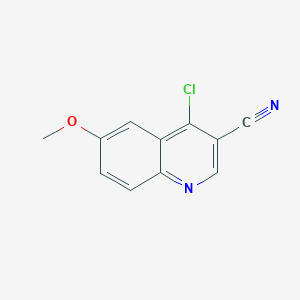
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)
